molecular formula C10H9N3O B13070085 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13070085
M. Wt: 187.20 g/mol
InChI Key: VEMGXIZEFOQYRM-UHFFFAOYSA-N
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Description

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the condensation of 3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The pyrazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-2-3-13(12-8)10-4-9(7-14)5-11-6-10/h2-7H,1H3

InChI Key

VEMGXIZEFOQYRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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